2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methoxybenzoyl group, and a thioxomethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the acylation of 2-chloro-5-methoxybenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Shares the chloro and methoxy groups but lacks the thioxomethyl and amino groups.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains an amino group at the 4-position and a methoxy group at the 2-position, similar to the target compound but with different substitution patterns.
2-Amino-5-chlorobenzophenone: A benzophenone derivative with amino and chloro groups, used in the synthesis of benzodiazepines.
Uniqueness
2-Chloro-5-[[[(2-methoxybenzoyl)amino]thioxomethy]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H13ClN2O4S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-5-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-13-5-3-2-4-10(13)14(20)19-16(24)18-9-6-7-12(17)11(8-9)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
InChI Key |
LICVOQNGMJLMNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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